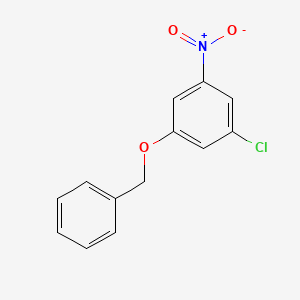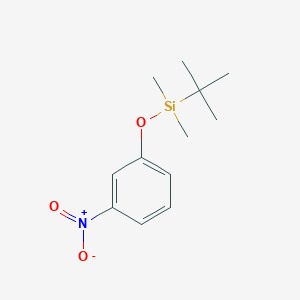![molecular formula C14H22FNO3Si B8026984 Tert-butyl[2-(2-fluoro-4-nitrophenyl)ethoxy]dimethylsilane](/img/structure/B8026984.png)
Tert-butyl[2-(2-fluoro-4-nitrophenyl)ethoxy]dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl[2-(2-fluoro-4-nitrophenyl)ethoxy]dimethylsilane is an organic compound that features a tert-butyl group, a fluoro-nitrophenyl moiety, and a dimethylsilane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[2-(2-fluoro-4-nitrophenyl)ethoxy]dimethylsilane typically involves the reaction of 2-(2-fluoro-4-nitrophenyl)ethanol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane group. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl[2-(2-fluoro-4-nitrophenyl)ethoxy]dimethylsilane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The silane group can be hydrolyzed to form the corresponding silanol.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-(2-Amino-4-nitrophenyl)ethoxy]dimethylsilane.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: Silanol derivatives.
Applications De Recherche Scientifique
Tert-butyl[2-(2-fluoro-4-nitrophenyl)ethoxy]dimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized silanes.
Mécanisme D'action
The mechanism of action of tert-butyl[2-(2-fluoro-4-nitrophenyl)ethoxy]dimethylsilane depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the fluoro group can enhance binding affinity to certain biological targets. The silane group can also facilitate interactions with silicon-based materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl[2-(2-fluoro-4-nitrophenyl)ethoxy]trimethylsilane
- tert-Butyl[2-(2-chloro-4-nitrophenyl)ethoxy]dimethylsilane
- tert-Butyl[2-(2-fluoro-4-aminophenyl)ethoxy]dimethylsilane
Uniqueness
Tert-butyl[2-(2-fluoro-4-nitrophenyl)ethoxy]dimethylsilane is unique due to the presence of both a fluoro and nitro group on the phenyl ring, which imparts distinct electronic and steric properties. This combination of functional groups makes it a versatile compound for various chemical transformations and applications in research.
Propriétés
IUPAC Name |
tert-butyl-[2-(2-fluoro-4-nitrophenyl)ethoxy]-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22FNO3Si/c1-14(2,3)20(4,5)19-9-8-11-6-7-12(16(17)18)10-13(11)15/h6-7,10H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROZAFCITVPRLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=C(C=C(C=C1)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22FNO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














